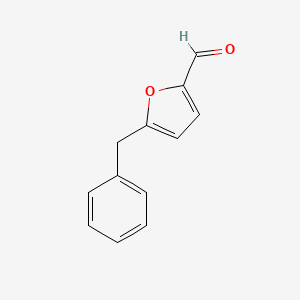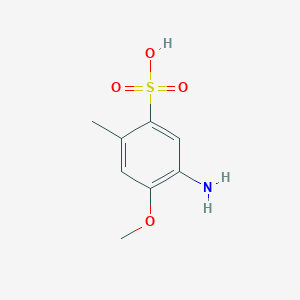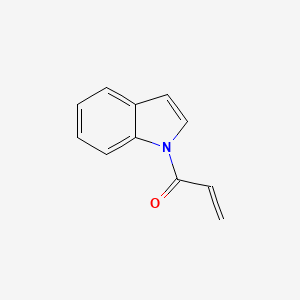
1-(1H-Indol-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
“1-(1H-Indol-1-yl)prop-2-en-1-one” is a chemical compound . It is a type of chalcone, which are simple chemical structures that act as precursors for the biogenesis of flavonoids . These compounds have two aromatic or heteroaromatic rings connected by a three-carbon α, β-unsaturated carbonyl group .
Molecular Structure Analysis
The molecular formula of “1-(1H-Indol-1-yl)prop-2-en-1-one” is C11H9NO . The structure includes an indole ring and a prop-2-en-1-one group . More detailed structural information, such as 3D conformers and crystal structures, can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “1-(1H-Indol-1-yl)prop-2-en-1-one” is 171.2 . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rehman et al. (2022) focuses on the preparation of 1-(1H-Indol-1-yl)prop-2-en-1-one derivatives for anti-inflammatory applications. The compounds were synthesized using indole and chloroacetylchloride and evaluated for their anti-inflammatory activity on rats, showing promising results (Rehman, Saini, & Kumar, 2022).
Microwave-Assisted Synthesis and Biological Activity
Swarnkar et al. (2014) reported on the reaction of 1-(1H-Indol-1-yl)prop-2-en-1-one with various hydrazides under microwave irradiation, leading to the synthesis of pyrazole derivatives. The study highlights the efficient synthesis method and the potential biological activities of these derivatives (Swarnkar, Ameta, & Vyas, 2014).
Role in Anticancer Drug Synthesis
Zou et al. (2018) discussed the synthesis of (E)-3(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, an important intermediate in the synthesis of osimertinib, a drug used in cancer treatment. The study emphasizes the compound's role in the development of anticancer drugs, particularly its potential in overcoming drug resistance in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
Hydroamination Applications
Sobenina et al. (2010) explored the hydroamination of 1-(1H-Indol-1-yl)prop-2-en-1-one derivatives, demonstrating a method to afford amino derivatives of indole with high stereoselectivity and yield. This study contributes to the development of methods for modifying indole derivatives for various applications (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).
Antimicrobial and Antifungal Activity
Research on novel 1H-indole derivatives, including 1-(1H-Indol-1-yl)prop-2-en-1-one, has demonstrated significant antimicrobial and antifungal activities. This study provides insights into the potential of these derivatives as effective agents against a range of microbial pathogens (Unnamed Authors, 2020).
Chemoselective Synthesis of Pyrido[2,1-a]indoles
Li et al. (2015) presented a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(1H-indol-1-yl)prop-2-en-1-one, highlighting a multi-step cascade transformation. This study contributes to the field of organic synthesis, offering a chemoselective method for creating complex molecules (Li, Wang, Zhang, Zhang, & Wen, 2015).
Anticancer Indole-Based Chalcones
Badria et al. (2019) investigated the crystal structures of chalcones derived from 1-(1H-Indol-1-yl)prop-2-en-1-one, assessing their antiproliferative activity. The study provides valuable insights into the molecular properties and potential anticancer applications of these compounds (Badria, Soliman, Atef, Islam, Al-Majid, Dege, Ghabbour, Ali, El-Senduny, & Barakat, 2019).
Eigenschaften
IUPAC Name |
1-indol-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWRPZXSLXBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536290 | |
| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88150-26-9 | |
| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



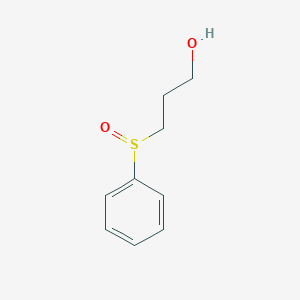
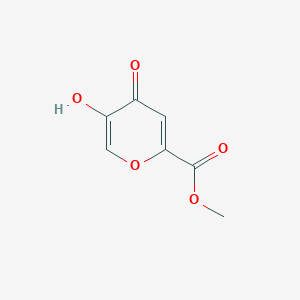
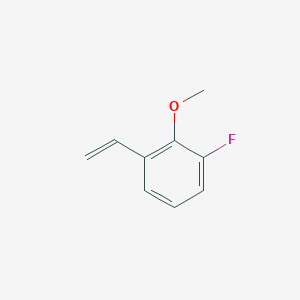
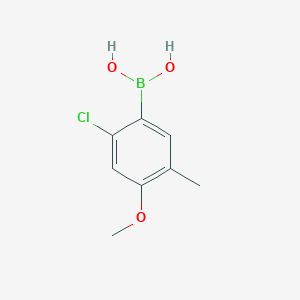
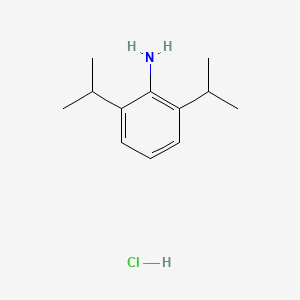
![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)
![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)


